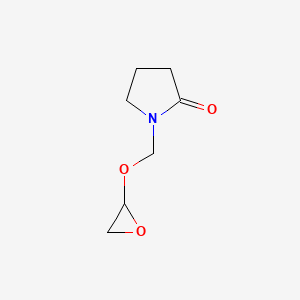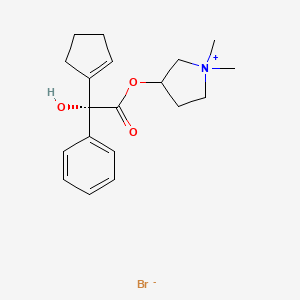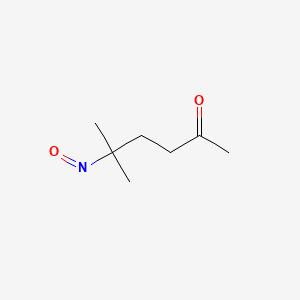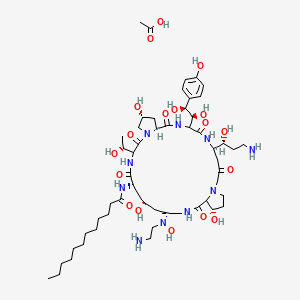
N5-HydroxylaminoCaspofungin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N5-HydroxylaminoCaspofungin is a derivative of Caspofungin Acetate, an echinocandin antifungal drug. Caspofungin inhibits the synthesis of β (1,3)-D-glucan, an essential component of the fungal cell wall, making it effective against invasive fungal infections . This compound retains these antifungal properties while potentially offering enhanced efficacy or stability.
Analyse Chemischer Reaktionen
N5-HydroxylaminoCaspofungin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidized products.
Reduction: Reduction reactions can modify the hydroxylamine group, potentially altering the compound’s activity.
Substitution: The hydroxylamine group can be substituted with other functional groups, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N5-HydroxylaminoCaspofungin has several scientific research applications:
Biology: The compound is studied for its antifungal properties and its potential to inhibit fungal cell wall synthesis.
Medicine: this compound is explored as a potential treatment for invasive fungal infections, particularly in cases where resistance to other antifungal agents is observed.
Industry: The compound’s stability and efficacy make it a candidate for industrial applications in the production of antifungal agents
Wirkmechanismus
N5-HydroxylaminoCaspofungin exerts its effects by inhibiting the synthesis of β (1,3)-D-glucan, an essential component of the fungal cell wall. This inhibition disrupts the integrity of the cell wall, leading to fungal cell death. The primary molecular target is β (1,3)-glucan synthase, an enzyme responsible for the synthesis of β (1,3)-D-glucan .
Vergleich Mit ähnlichen Verbindungen
N5-HydroxylaminoCaspofungin can be compared with other echinocandin antifungal agents such as:
Caspofungin Acetate: The parent compound, which also inhibits β (1,3)-D-glucan synthesis.
Micafungin: Another echinocandin with a similar mechanism of action but different pharmacokinetic properties.
Anidulafungin: An echinocandin with a longer half-life and different spectrum of activity
This compound is unique due to the presence of the hydroxylamine group, which may enhance its antifungal activity or stability compared to other echinocandins.
Eigenschaften
Molekularformel |
C54H92N10O18 |
|---|---|
Molekulargewicht |
1169.4 g/mol |
IUPAC-Name |
acetic acid;N-[(5R,11S,13R,20S,22R,24R,29S)-24-[2-aminoethyl(hydroxy)amino]-5-[(1R)-3-amino-1-hydroxypropyl]-8-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-13,22,29-trihydroxy-17-[(1R)-1-hydroxyethyl]-3,7,10,16,19,27-hexaoxo-1,6,9,15,18,26-hexazatricyclo[26.3.0.011,15]hentriacontan-20-yl]dodecanamide |
InChI |
InChI=1S/C52H88N10O16.C2H4O2/c1-3-4-5-6-7-8-9-10-11-12-42(70)56-38-24-34(65)23-32(62(78)22-20-54)27-55-51(76)45-41(69)18-21-60(45)28-35(66)25-37(40(68)17-19-53)57-50(75)44(47(72)46(71)31-13-15-33(64)16-14-31)59-49(74)39-26-36(67)29-61(39)52(77)43(30(2)63)58-48(38)73;1-2(3)4/h13-16,30,32,34,36-41,43-47,63-65,67-69,71-72,78H,3-12,17-29,53-54H2,1-2H3,(H,55,76)(H,56,70)(H,57,75)(H,58,73)(H,59,74);1H3,(H,3,4)/t30-,32-,34+,36-,37-,38+,39+,40-,41+,43?,44?,45?,46+,47+;/m1./s1 |
InChI-Schlüssel |
FKXCJLSAUJMJMT-WTPMVNKMSA-N |
Isomerische SMILES |
CCCCCCCCCCCC(=O)N[C@H]1C[C@H](C[C@H](CNC(=O)C2[C@H](CCN2CC(=O)C[C@@H](NC(=O)C(NC(=O)[C@@H]3C[C@H](CN3C(=O)C(NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](CCN)O)O)N(CCN)O)O.CC(=O)O |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NC1CC(CC(CNC(=O)C2C(CCN2CC(=O)CC(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)N(CCN)O)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




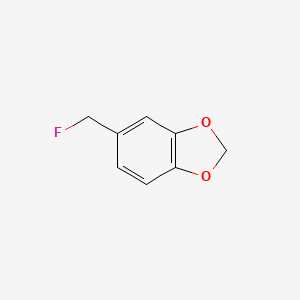

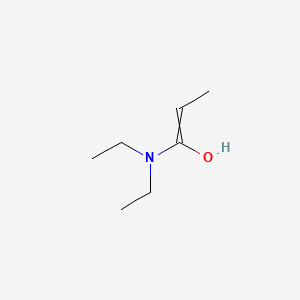


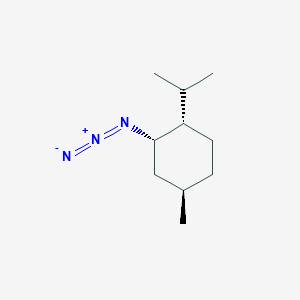


![2-[(2R)-4-benzylpiperazin-2-yl]ethanol;dihydrochloride](/img/structure/B13837127.png)
